

The Evolving Landscape of Tetrahydropyrrolopyrazine Compounds: A Technical Guide to Their Biological Activity

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

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For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of tetrahydropyrrolopyrazine has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Compounds incorporating this core have shown significant promise in oncology, neuroscience, and beyond. This technical guide provides an in-depth overview of the biological activities of tetrahydropyrrolopyrazine and its derivatives, with a focus on their mechanisms of action as kinase inhibitors and receptor modulators. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways these compounds modulate.

Kinase Inhibition: A Primary Mechanism of Action

A significant body of research has focused on the development of tetrahydropyrrolopyrazine derivatives as potent and selective kinase inhibitors. Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

MYT1 Kinase Inhibition

Recent advancements have identified tetrahydropyrazolopyrazine derivatives as novel and highly selective inhibitors of MYT1 kinase, a crucial regulator of the G2/M cell cycle checkpoint.

[1] Inhibition of MYT1 has shown synthetic lethality in tumor cells with CCNE1 amplification, presenting a promising therapeutic strategy for certain breast and gynecological cancers.[1][2]

Table 1: Quantitative Data for Tetrahydropyrrolopyrazine MYT1 Inhibitors

Compound ID	Target	Assay Type	IC50 (μM)	Cell Line	Reference
Compound 21	MYT1	Kinase Assay	Not Specified	-	[2]
BAA-012	PKMYT1	ADP-Glo Assay	< 0.05	-	[3]

Experimental Protocol: MYT1 Kinase Inhibition Assay (ADP-Glo™)

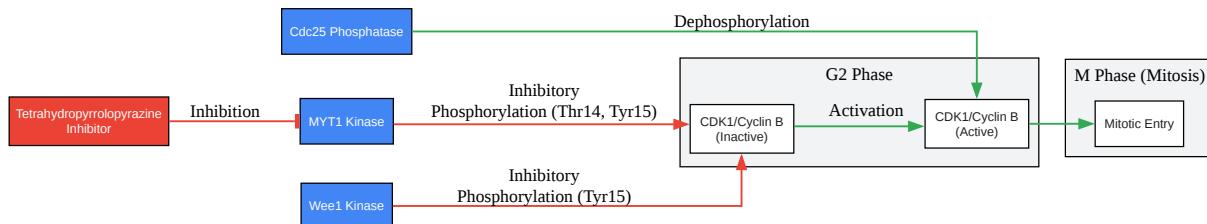
This protocol outlines a common method for assessing the inhibitory activity of compounds against MYT1 kinase.

- Reagent Preparation:
 - Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.
 - Dilute recombinant human MYT1 kinase to the desired concentration in the reaction buffer.
 - Prepare a solution of the substrate (e.g., a synthetic peptide) and ATP in the reaction buffer.
 - Prepare serial dilutions of the test tetrahydropyrrolopyrazine compound in DMSO, followed by a final dilution in the reaction buffer.
- Kinase Reaction:
 - In a 384-well plate, add the diluted test compound.
 - Add the diluted MYT1 kinase to each well and incubate to allow for compound binding.

- Initiate the kinase reaction by adding the substrate/ATP mixture.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Signal Detection:
 - Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
 - Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
 - Determine the IC50 value by fitting the data to a dose-response curve.[\[3\]](#)

MYT1 Signaling Pathway

MYT1 is a key negative regulator of the G2/M transition in the cell cycle. It phosphorylates and inactivates the CDK1/Cyclin B complex, preventing premature entry into mitosis. Inhibition of MYT1 leads to the activation of CDK1/Cyclin B, forcing cells, particularly cancer cells with underlying DNA damage or replication stress, into mitotic catastrophe and subsequent apoptosis.[\[4\]](#)[\[5\]](#)

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MYT1 Signaling in Cell Cycle Regulation

Tropomyosin Receptor Kinase (TRK) Inhibition

Tetrahydropyrrrolopyrazine derivatives have also been investigated as inhibitors of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).^{[6][7]} Fusions involving the NTRK genes are oncogenic drivers in a variety of cancers, making TRK proteins attractive therapeutic targets.

Table 2: Quantitative Data for Tetrahydropyrrrolopyrazine TRK Inhibitors

Compound ID	Target	Assay Type	IC50 (nM)	Reference
Larotrectinib	TRKA/B/C	Enzymatic Assay	5-11	[7]
Entrectinib	TRKA/B/C	Enzymatic Assay	1-5	[7]
Trk-IN-10	TrkA	Kinase Assay	0.86	[8]
Trk-IN-10	TrkA (G595R mutant)	Kinase Assay	6.92	[8]
Belizatinib (Compound 11)	TRKA/B/C	Kinase Assay	< 3	[6]

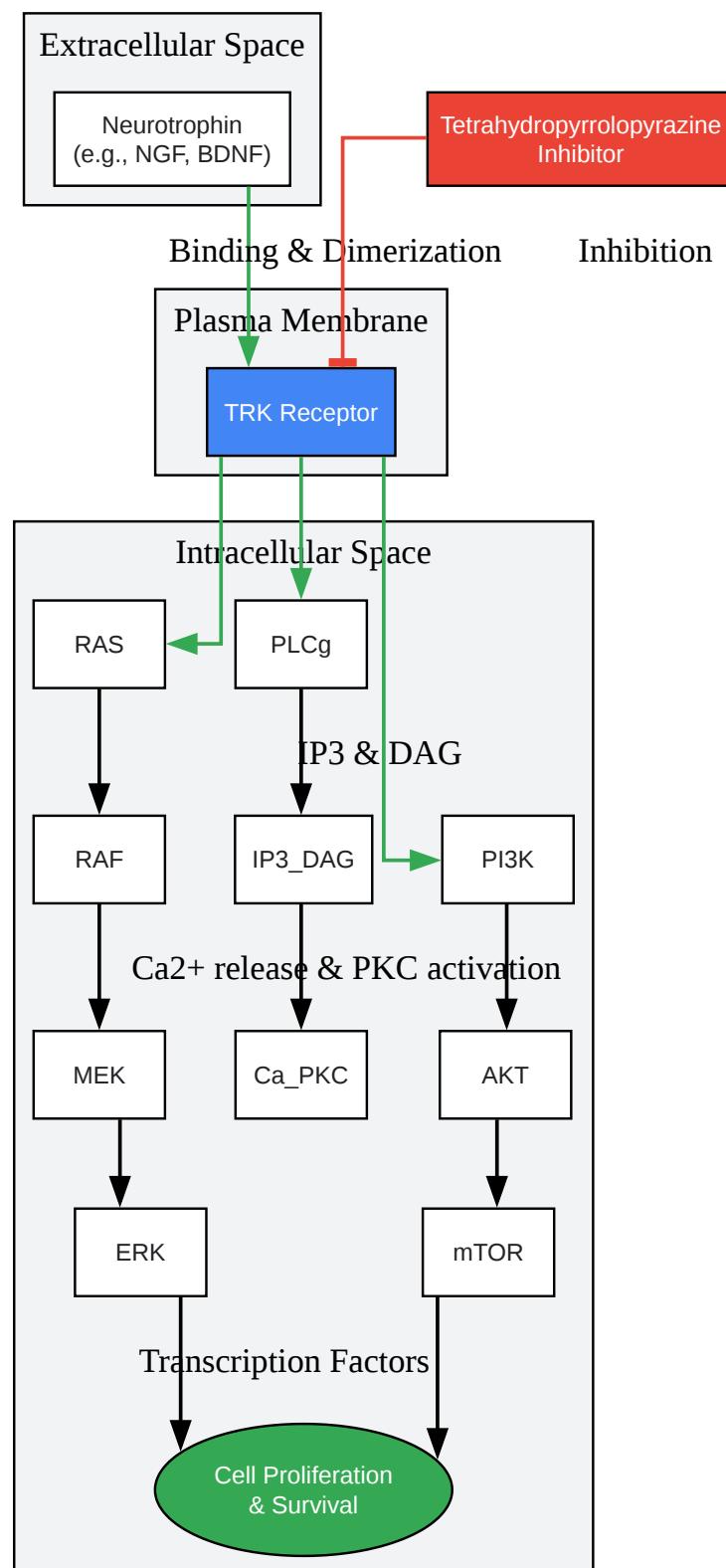
Experimental Protocol: TRK Kinase Inhibition Assay

A common method to assess TRK inhibition is a biochemical kinase assay.

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
 - Dilute recombinant human TRKA, TRKB, or TRKC kinase in the buffer.
 - Prepare a solution of a suitable substrate (e.g., a generic tyrosine kinase substrate) and ATP.
 - Serially dilute the test inhibitor compounds.
- Kinase Reaction:
 - In a 96- or 384-well plate, add the inhibitor solution.
 - Add the kinase to each well.
 - Initiate the reaction by adding the substrate/ATP mixture.
 - Incubate at 30°C for a defined period (e.g., 60 minutes).
- Signal Detection:
 - Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, including radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®).
- Data Analysis:
 - Calculate the percent inhibition for each compound concentration relative to the control.
 - Determine the IC50 value by fitting the dose-response curve.

TRK Signaling Pathway

Neurotrophin binding to TRK receptors induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLC γ pathways. These pathways are crucial for cell survival, proliferation, and differentiation. In cancers with NTRK fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth.[\[9\]](#)[\[10\]](#)[\[11\]](#)

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TRK Receptor Signaling Cascade

ERK2 Kinase Inhibition

Tetrahydropyrrolo-diazepenones have been identified as potent inhibitors of ERK2 kinase, a key component of the MAPK/ERK signaling pathway.[\[12\]](#)[\[13\]](#) This pathway is frequently dysregulated in various cancers, making ERK2 a compelling target for therapeutic intervention.

Table 3: Quantitative Data for Tetrahydropyrrolo-diazepenone ERK2 Inhibitors

Compound ID	Target	Assay Type	IC50 (nM)	Reference
SCH772984	ERK1	Enzymatic Assay	8.3	[14]
SCH772984	ERK2	Enzymatic Assay	2.7	[14]
Unnamed				
Tetrahydropyrrolo-diazepenone	ERK2	Not Specified	Potent Inhibition	[12]

Experimental Protocol: ERK2 Kinase Inhibition Assay

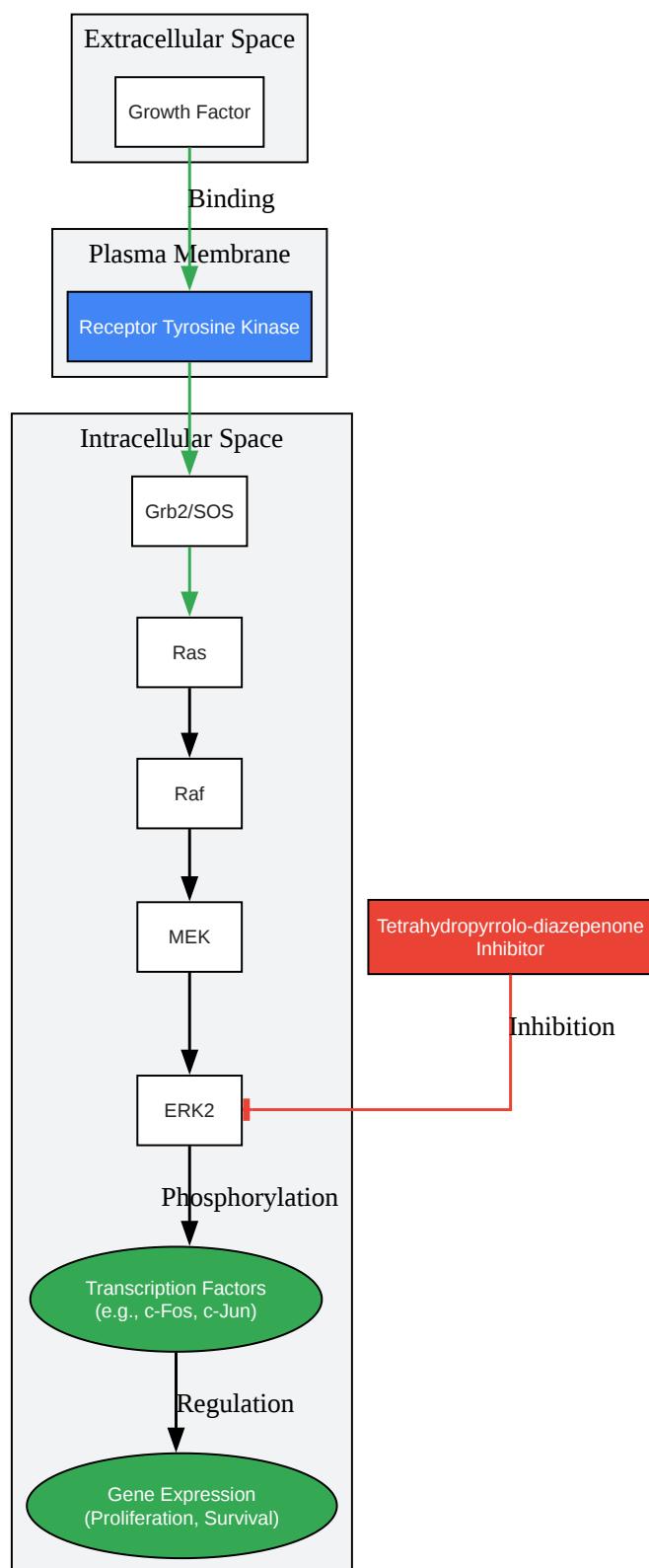
A radiometric assay is a classic method to determine ERK2 kinase activity.

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β -glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 5 mM MgCl₂, 0.05 mM DTT).
 - Dilute recombinant active ERK2 enzyme to the desired concentration.
 - Prepare a solution of a substrate like Myelin Basic Protein (MBP) and [γ -32P]ATP.
 - Prepare serial dilutions of the tetrahydropyrrolo-diazepenone inhibitor.
- Kinase Reaction:
 - Combine the diluted ERK2 kinase solution, MBP substrate, and the inhibitor in a reaction tube.
 - Initiate the reaction by adding the [γ -32P]ATP solution.

- Incubate the reaction at a controlled temperature for a specific duration.
- Signal Detection:
 - Stop the reaction by spotting the mixture onto phosphocellulose paper.
 - Wash the paper to remove unincorporated [γ -32P]ATP.
 - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - The amount of incorporated radioactivity is proportional to the kinase activity.
 - Calculate the percentage of inhibition for each compound concentration.
 - Determine the IC50 value from the dose-response curve.

ERK2 Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival.[\[15\]](#)[\[16\]](#)[\[17\]](#)

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The MAPK/ERK2 Signaling Cascade

Sigma-1 Receptor Modulation

Tetrahydropyrrolopyrazole-based compounds have been designed as ligands for the sigma-1 receptor (S1R), a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[\[18\]](#) S1R is implicated in a variety of neurological disorders, and its modulation represents a promising therapeutic avenue.

Table 4: Quantitative Data for Tetrahydropyrrolopyrazole Sigma-1 Receptor Ligands

Compound ID	Target	Assay Type	Ki (nM)	Selectivity (over S2R)	Reference
Compound 19 (AD417)	S1R	Radioligand Binding	75	6-fold	[18]
Compound 14	Sigma	Radioligand Binding ([³ H]DTG)	5.3	-	[19]
Compound 14	Sigma-1	Radioligand Binding ([³ H]-(+)-pentazocine)	71	-	[19]
Compound 4b (AD186)	S1R	Radioligand Binding	2.7	10-fold	[20]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.

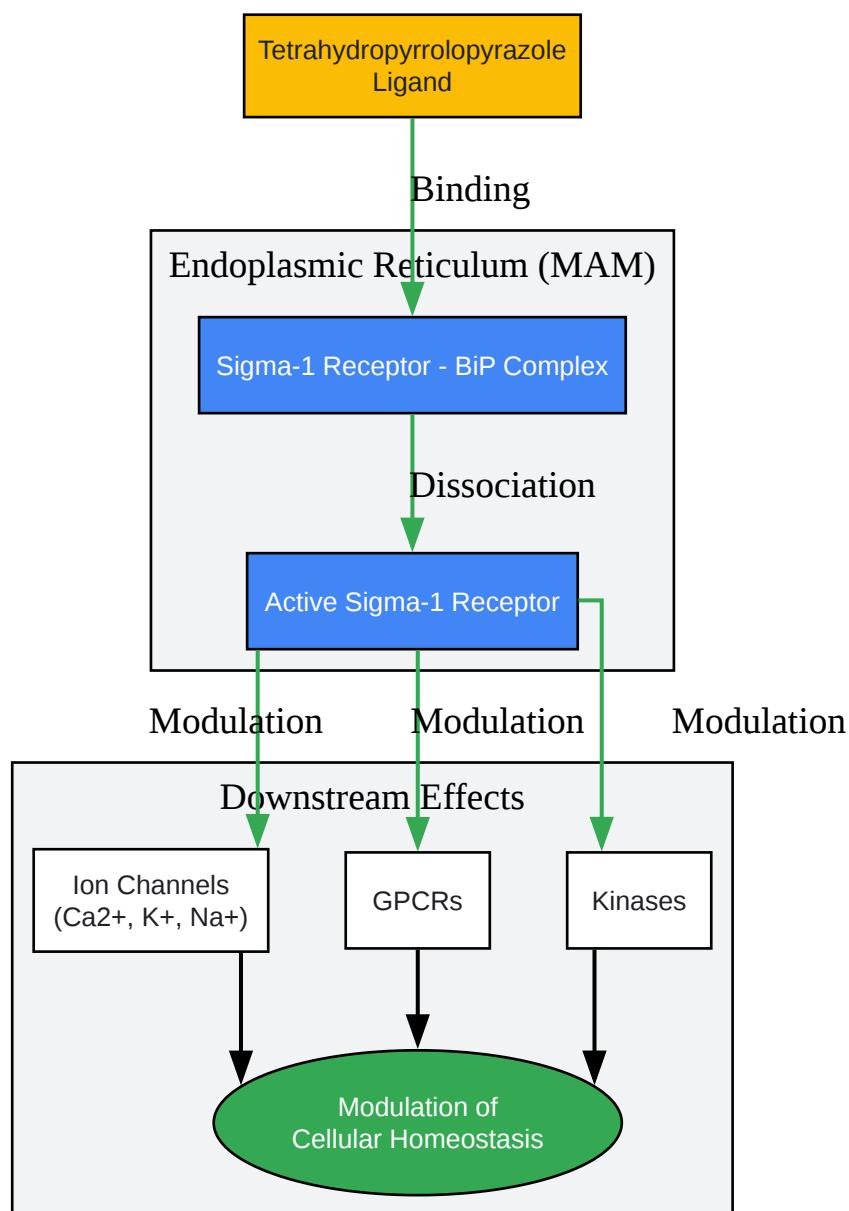
- Membrane Preparation:
 - Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig brain) or from cells overexpressing the receptor.
- Binding Assay:

- In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.
- To determine non-specific binding, a separate set of wells should contain a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).
- Incubate the plate to allow the binding to reach equilibrium.

- Separation and Detection:
 - Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.
 - Wash the filters to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
 - Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[\[21\]](#)

Sigma-1 Receptor Signaling

The sigma-1 receptor is a chaperone protein at the mitochondria-associated ER membrane (MAM). Upon ligand binding, it can dissociate from its partner protein BiP and translocate to other cellular compartments to interact with and modulate the function of various client proteins, including ion channels and other receptors. This modulation can impact calcium homeostasis, ER stress responses, and neuronal plasticity.[\[22\]](#)[\[23\]](#)[\[24\]](#)

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Sigma-1 Receptor Signaling Modulation

Cell Proliferation and Cytotoxicity

The antiproliferative activity of tetrahydropyrrolopyrazine derivatives is a critical aspect of their evaluation as potential anticancer agents. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cell Proliferation Assay

- Cell Seeding:
 - Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with serial dilutions of the tetrahydropyrrolopyrazine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis:
 - The absorbance is directly proportional to the number of viable cells.
 - Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
 - Determine the IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

Tetrahydropyrrolopyrazine compounds represent a versatile and promising class of molecules with significant therapeutic potential. Their ability to potently and selectively inhibit key kinases involved in cancer progression, such as MYT1, TRK, and ERK2, underscores their importance in oncology drug discovery. Furthermore, their activity as sigma-1 receptor ligands opens up possibilities for the treatment of various neurological and psychiatric disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of this important chemical scaffold. Continued structure-activity relationship studies and in vivo evaluations will be crucial in advancing these promising compounds towards clinical applications.

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